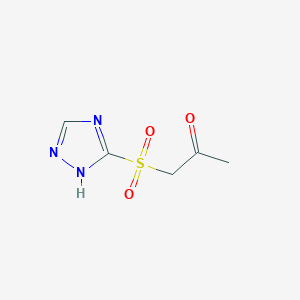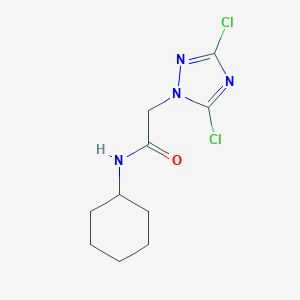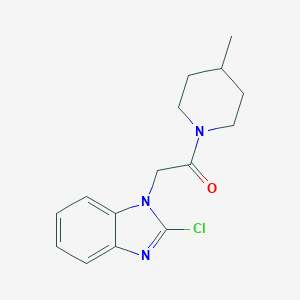![molecular formula C11H14BrN5O B262637 2-[(4-bromobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol](/img/structure/B262637.png)
2-[(4-bromobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-bromobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound is known for its ability to interact with specific receptors in the body, leading to various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-[(4-bromobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol involves its interaction with specific receptors in the body. This compound has been shown to interact with the angiotensin II type 1 receptor (AT1R), which is involved in the regulation of blood pressure and cardiovascular function. By interacting with this receptor, this compound can induce vasodilation and reduce blood pressure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific receptor it interacts with. Some of the effects of this compound include:
1. Vasodilation: this compound has been shown to induce vasodilation, which can reduce blood pressure and improve cardiovascular function.
2. Antitumor activity: Studies have shown that this compound has antitumor activity, making it a potential candidate for cancer therapy.
3. Neuroprotective effects: this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[(4-bromobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol in lab experiments include its high purity and high yield, as well as its ability to interact with specific receptors in the body. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the research on 2-[(4-bromobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol. Some of these directions include:
1. Further studies to determine the safety and efficacy of this compound in humans.
2. Development of new synthesis methods to improve the yield and purity of this compound.
3. Investigation of the potential of this compound as a therapeutic agent for the treatment of cardiovascular diseases, cancer, and neurological disorders.
4. Studies to determine the mechanism of action of this compound and its interaction with specific receptors in the body.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound has been shown to interact with specific receptors in the body, leading to various biochemical and physiological effects. Further studies are needed to determine the safety and efficacy of this compound in humans and to investigate its potential as a therapeutic agent for the treatment of cardiovascular diseases, cancer, and neurological disorders.
Méthodes De Synthèse
The synthesis of 2-[(4-bromobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol involves a multi-step process that includes the reaction of 4-bromobenzylamine with 2-methyl-2H-tetrazol-5-ylacetic acid, followed by reduction with sodium borohydride. The final product is obtained after purification using column chromatography. This synthesis method has been optimized to yield high purity and high yield of the desired product.
Applications De Recherche Scientifique
2-[(4-bromobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol has been studied extensively for its potential as a therapeutic agent. It has been shown to interact with specific receptors in the body, leading to various biochemical and physiological effects. Some of the scientific research applications of this compound include:
1. Cardiovascular diseases: this compound has been shown to have vasodilatory effects, which makes it a potential candidate for the treatment of hypertension and other cardiovascular diseases.
2. Cancer: Studies have shown that this compound has antitumor activity, making it a potential candidate for cancer therapy.
3. Neurological disorders: this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C11H14BrN5O |
|---|---|
Poids moléculaire |
312.17 g/mol |
Nom IUPAC |
2-[(4-bromophenyl)methylamino]-1-(2-methyltetrazol-5-yl)ethanol |
InChI |
InChI=1S/C11H14BrN5O/c1-17-15-11(14-16-17)10(18)7-13-6-8-2-4-9(12)5-3-8/h2-5,10,13,18H,6-7H2,1H3 |
Clé InChI |
YVQMFEIOSUVAQV-UHFFFAOYSA-N |
SMILES |
CN1N=C(N=N1)C(CNCC2=CC=C(C=C2)Br)O |
SMILES canonique |
CN1N=C(N=N1)C(CNCC2=CC=C(C=C2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1,2-diphenylethanone](/img/structure/B262555.png)








![2,4-difluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B262586.png)



